

# Application Notes and Protocols: Combination Therapy of IAG933 with MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

IAG933 is a first-in-class, orally bioavailable small molecule inhibitor that directly targets the protein-protein interaction (PPI) between Yes-associated protein (YAP), its paralog TAZ, and the TEA domain (TEAD) transcription factors (TEAD1-4).[1][2][3][4] This interaction is a critical downstream event of the Hippo signaling pathway, which is a key regulator of organ size, cell proliferation, and apoptosis.[2][5] Dysregulation of the Hippo pathway, leading to the activation of YAP/TAZ-TEAD, is a known driver in several cancers, including malignant mesothelioma.[2] [5] IAG933 functions by potently and selectively disrupting the YAP/TAZ-TEAD interface, leading to the eviction of YAP from chromatin, subsequent repression of TEAD-driven transcription, and induction of cancer cell death.[1][3][6]

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the RAS-RAF-MEK-ERK cascade, is another crucial signaling pathway frequently hyperactivated in various cancers through mutations in genes like KRAS and BRAF.[7] This pathway drives tumor cell proliferation and survival. Preclinical evidence has demonstrated a strong rationale for the combination of IAG933 with MAPK pathway inhibitors to achieve more effective and durable anti-tumor responses, particularly in cancers with MAPK pathway alterations that may not have primary Hippo pathway mutations.[3][6][8] This combination strategy aims to co-target two key oncogenic signaling nodes, potentially overcoming resistance mechanisms and enhancing therapeutic efficacy.



### **Mechanism of Action and Rationale for Combination**

**IAG933** binds to the  $\Omega$ -loop pocket of TEAD proteins, the binding site for YAP and TAZ, thereby directly preventing the formation of the oncogenic YAP/TAZ-TEAD transcriptional complex.[2] This leads to the suppression of genes that promote cell proliferation and survival. Upon treatment with **IAG933**, YAP is displaced from chromatin and relocates to the cytoplasm, allowing the TEAD transcription factors to engage with co-repressors like VGLL4, further inhibiting gene expression.[3][6]

The MAPK pathway is a central regulator of cell growth and division.[7] Inhibitors targeting key components of this pathway, such as MEK (e.g., trametinib) or mutant KRAS (e.g., JDQ443), are used in cancer therapy.[2][9] However, tumors can develop resistance to MAPK inhibitors through various mechanisms, including the activation of parallel survival pathways. The Hippo-YAP pathway has been implicated as one such resistance mechanism. Therefore, the concurrent inhibition of both the YAP-TEAD axis with IAG933 and the MAPK pathway with a specific inhibitor is hypothesized to produce synergistic anti-tumor effects and prevent or delay the onset of resistance.[3][6]

# Preclinical Efficacy of IAG933 in Combination with MAPK Inhibitors

Preclinical studies have shown significant anti-tumor activity of **IAG933** both as a monotherapy in Hippo-driven cancer models and in combination with MAPK inhibitors in other solid tumors. [2][3][8][10]

Monotherapy Activity: In preclinical xenograft models of malignant mesothelioma with Hippo pathway alterations (e.g., NF2 loss-of-function), **IAG933** has demonstrated dose-dependent inhibition of TEAD target genes and profound tumor regression at well-tolerated doses.[2][3] For instance, in the MSTO-211H xenograft model, daily oral administration of **IAG933** led to complete tumor regression.[3][10]

Combination Activity: Robust combination benefits have been observed when **IAG933** is combined with various MAPK/KRAS inhibitors in non-Hippo altered cancer models, including lung, pancreatic, and colorectal cancers.[3][6] For example:



- The combination of IAG933 with the KRAS G12C inhibitor JDQ443 showed a strong synergistic benefit in a panel of KRAS G12C-mutated non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) cell lines.[2]
- In vivo, the upfront combination of IAG933 with JDQ443 deepened the anti-tumor response in NCI-H2122 NSCLC xenografts.[2]
- Enhanced anti-tumor effects were also observed with the combination of IAG933 and the EGFR inhibitor osimertinib in an EGFR-mutated NSCLC model, and with the MET inhibitor capmatinib in a MET-amplified lung cancer model.[2]

# **Quantitative Preclinical Data**

The following tables summarize the quantitative data on the preclinical activity of IAG933.

| Cell Line | Cancer<br>Type   | Key<br>Mutation(s) | IAG933<br>IC50 (TEAD<br>Target Gene<br>Inhibition) | IAG933<br>GI50<br>(Proliferatio<br>n) | Reference |
|-----------|------------------|--------------------|----------------------------------------------------|---------------------------------------|-----------|
| MSTO-211H | Mesotheliom<br>a | NF2 loss           | 11-26 nM                                           | 13-91 nM                              | [2]       |
| NCI-H226  | Mesotheliom<br>a | NF2 loss           | 11-26 nM                                           | 13-91 nM                              | [2]       |
| NCI-H2052 | Mesotheliom<br>a | N/A                | 48 nM (YAP reporter)                               | 41 nM                                 | [11]      |



| In Vivo Model          | Cancer Type  | Treatment                                   | Outcome                                                            | Reference |
|------------------------|--------------|---------------------------------------------|--------------------------------------------------------------------|-----------|
| MSTO-211H<br>Xenograft | Mesothelioma | IAG933 (daily<br>oral)                      | Complete tumor regression at well-tolerated doses                  | [3]       |
| NCI-H2122<br>Xenograft | NSCLC        | IAG933 +<br>JDQ443 (KRAS<br>G12C inhibitor) | Deepened anti-<br>tumor response<br>compared to<br>single agents   | [2]       |
| NCI-H1975<br>Xenograft | NSCLC        | IAG933 +<br>Osimertinib<br>(EGFR inhibitor) | Enhanced anti-<br>tumor benefit,<br>leading to rapid<br>regression | [2]       |
| EBC-1 Xenograft        | Lung Cancer  | IAG933 +<br>Capmatinib<br>(MET inhibitor)   | Profound tumor<br>shrinkage                                        | [2]       |

# **Signaling Pathway and Experimental Workflow**



# Hippo Pathway NF2 activates LATS1/2 phosphorylates (cytoplasmic retention) YAP/TAZ

co-activates

promotes

**TEAD** 

Oncogenic Gene Expression

MAPK Pathway **Growth Factor Receptor RAS RAF MAPK Inhibitor** 'inhibits **MEK ERK** Proliferation & Survival

Hippo and MAPK Signaling Pathways and Drug Targets

Click to download full resolution via product page

Caption: Simplified Hippo and MAPK signaling pathways showing the points of inhibition for IAG933 and a representative MAPK (MEK) inhibitor.





Click to download full resolution via product page

Caption: A general experimental workflow for the preclinical evaluation of **IAG933** and MAPK inhibitor combination therapy.



# Experimental Protocols Cell Viability Assay (e.g., using CellTiter-Glo®)

Objective: To determine the effect of **IAG933**, a MAPK inhibitor (e.g., trametinib), and their combination on the viability of cancer cell lines.

#### Materials:

- Cancer cell lines of interest (e.g., NCI-H2122, AsPC-1)
- Complete growth medium (e.g., RPMI-1640 + 10% FBS)
- IAG933 (stock solution in DMSO)
- MAPK inhibitor (e.g., trametinib, stock solution in DMSO)
- 96-well clear bottom, white-walled plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

#### Procedure:

- Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 μL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
- Drug Preparation: Prepare a dose-response matrix of IAG933 and the MAPK inhibitor.
   Serially dilute the drugs in complete growth medium.
- Treatment: Add 100 μL of the drug-containing medium to the appropriate wells. Include vehicle control (DMSO) and single-agent controls. The final volume in each well should be 200 μL.
- Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
- Assay:



- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
- Add 100 μL of CellTiter-Glo® reagent to each well.
- Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure luminescence using a plate-reading luminometer.
- Data Analysis:
  - Normalize the data to the vehicle-treated controls.
  - Calculate GI50 values for single agents using a non-linear regression model.
  - Assess synergy using a suitable model (e.g., Bliss independence, Loewe additivity).

## **Western Blot Analysis**

Objective: To assess the impact of **IAG933** and MAPK inhibitor treatment on target pathway modulation.

#### Materials:

- Treated cell lysates or tumor homogenates
- Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-YAP, anti-CTGF, anti-GAPDH)
- HRP-conjugated secondary antibodies



- Enhanced chemiluminescence (ECL) substrate
- Imaging system

#### Procedure:

- Protein Extraction: Lyse cells or tissue in lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant.
- Protein Quantification: Determine protein concentration using the BCA assay.
- Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
- SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Washing: Repeat the washing step.
- Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Analysis: Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., GAPDH).



# In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of **IAG933** in combination with a MAPK inhibitor in a mouse xenograft model.

#### Materials:

- Immunocompromised mice (e.g., BALB/c nude)
- Cancer cell line of interest suspended in Matrigel/PBS
- IAG933 formulated for oral gavage
- MAPK inhibitor formulated for oral gavage
- Vehicle control solution
- Calipers, scales for body weight measurement

#### Procedure:

- Tumor Implantation: Subcutaneously inject 5-10 x 10 $^6$  cells in 100-200  $\mu$ L of a 1:1 Matrigel:PBS solution into the flank of each mouse.
- Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
  - Group 1: Vehicle
  - Group 2: IAG933
  - Group 3: MAPK Inhibitor
  - Group 4: IAG933 + MAPK Inhibitor
- Treatment Administration: Administer drugs daily via oral gavage at predetermined doses.
- Monitoring:



- Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).
- Record mouse body weight 2-3 times per week as a measure of toxicity.
- Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
- Tissue Collection: At the end of the study, euthanize mice and excise tumors for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry for Ki67).
- Data Analysis: Plot mean tumor volume ± SEM over time for each group. Perform statistical analysis (e.g., ANOVA) to compare treatment groups.

Disclaimer: These protocols provide a general framework. Specific parameters such as cell seeding densities, drug concentrations, antibody dilutions, and animal dosing regimens should be optimized for each specific experimental system. Always adhere to institutional guidelines for animal care and use.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. drughunter.com [drughunter.com]
- 2. IAG933, a Novel YAP/TAZ-TEAD Inhibitor, Shows Promise in Preclinical Cancer Models [trial.medpath.com]
- 3. IAG933, an oral selective YAP1-TAZ/pan-TEAD protein-protein interaction inhibitor (PPIi) with pre-clinical activity in monotherapy and combinations with MAPK inhibitors OAK Open Access Archive [oak.novartis.com]
- 4. IAG933 Wikipedia [en.wikipedia.org]
- 5. Facebook [cancer.gov]
- 6. researchgate.net [researchgate.net]



- 7. KRAS Mutant Combination Therapy for the Effective Treatment of Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct and selective pharmacological disruption of the YAP-TEAD interface by IAG933 inhibits Hippo-dependent and RAS-MAPK-altered cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Combination Therapy of IAG933 with MAPK Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10862049#combination-therapy-of-iag933-with-mapk-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com